molecular formula C7H2BrCl2FO B2423798 4-Bromo-3,6-dichloro-2-fluorobenzaldehyde CAS No. 1160573-29-4

4-Bromo-3,6-dichloro-2-fluorobenzaldehyde

Cat. No.: B2423798
CAS No.: 1160573-29-4
M. Wt: 271.89
InChI Key: SAAPVTRBKYRGLT-UHFFFAOYSA-N
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Description

4-Bromo-3,6-dichloro-2-fluorobenzaldehyde is an aromatic aldehyde compound characterized by the presence of bromine, chlorine, and fluorine substituents on a benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3,6-dichloro-2-fluorobenzaldehyde typically involves multi-step reactions starting from simpler aromatic compounds. One common method includes the halogenation of a precursor benzaldehyde compound, followed by selective substitution reactions to introduce the bromine, chlorine, and fluorine atoms at specific positions on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the halogenation and substitution reactions efficiently .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3,6-dichloro-2-fluorobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Bromo-3,6-dichloro-2-fluorobenzaldehyde is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 4-Bromo-3,6-dichloro-2-fluorobenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple halogen atoms can enhance its binding affinity and specificity towards these targets, influencing various biochemical pathways .

Comparison with Similar Compounds

  • 4-Bromo-2-fluorobenzaldehyde
  • 2-Bromo-4-fluorobenzaldehyde
  • 2-Bromo-5-fluorobenzaldehyde

Comparison: Compared to these similar compounds, 4-Bromo-3,6-dichloro-2-fluorobenzaldehyde is unique due to the presence of both chlorine and fluorine atoms, which can significantly alter its chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

4-bromo-3,6-dichloro-2-fluorobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrCl2FO/c8-4-1-5(9)3(2-12)7(11)6(4)10/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAAPVTRBKYRGLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)Cl)F)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrCl2FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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